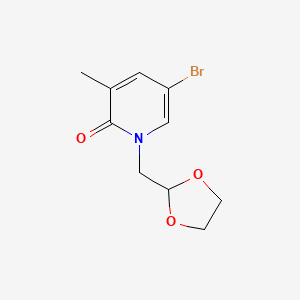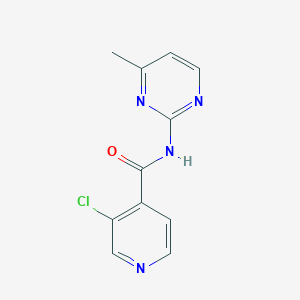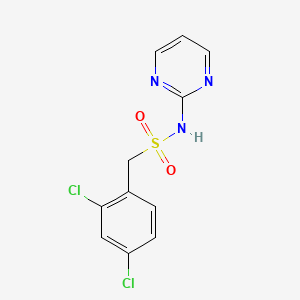
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine is not fully understood. However, it has been suggested that it acts as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine in lab experiments is its potential as a therapeutic agent for various neurological disorders. It also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, its limited solubility in water and low bioavailability may pose challenges in certain experiments.
Future Directions
There are several potential future directions for the study of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, the development of novel derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine involves the reaction between cyclobutylamine and 5-methyl-3-pyrazolecarboxylic acid, followed by cyclization with carbonyldiimidazole. The yield of the final product is 60%, and the purity can be improved by recrystallization.
Scientific Research Applications
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Properties
IUPAC Name |
1-cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-9-12(14-13-10)16-7-5-15(6-8-16)11-3-2-4-11/h9,11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIVMMWDMISJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)


